molecular formula C16H11F4N3OS B2992357 3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-28-8

3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2992357
CAS No.: 313380-28-8
M. Wt: 369.34
InChI Key: SXZMVIYRYNIFJY-UHFFFAOYSA-N
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Description

3-Amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative with a molecular formula of C₁₅H₁₁F₄N₃OS and a molecular weight of 343.35 g/mol . Its structure features a trifluoromethyl group at position 4, a methyl group at position 6, and a 4-fluorophenyl carboxamide moiety at position 2.

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3OS/c1-7-6-10(16(18,19)20)11-12(21)13(25-15(11)22-7)14(24)23-9-4-2-8(17)3-5-9/h2-6H,21H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZMVIYRYNIFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)F)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, focusing on its anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F4N3OSC_{16}H_{14}F_4N_3OS with a molecular weight of approximately 369.34 g/mol. The compound features a thieno[2,3-b]pyridine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC₁₆H₁₄F₄N₃OS
Molecular Weight369.34 g/mol
CAS Number313380-28-8
LogP2.574
PSA (Polar Surface Area)46.25 Ų

Anti-inflammatory Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. Research has shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

In a study assessing the inhibitory potential of various derivatives against COX enzymes, it was found that certain analogs exhibited IC50 values indicative of their potency. For instance:

  • Compound A : IC50 against COX-1: 19.45 μM
  • Compound B : IC50 against COX-2: 23.8 μM

These results suggest that modifications to the thieno[2,3-b]pyridine structure can enhance anti-inflammatory activity, making it a promising candidate for further development.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The presence of electron-withdrawing groups, such as trifluoromethyl and fluorophenyl moieties, has been associated with increased potency against COX enzymes.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of TrifluoromethylIncreased COX inhibition
Substitution with FluorophenylEnhanced selectivity
Variations in Amino GroupAltered solubility

Research Findings

Several studies have focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives for their biological activities. For example:

  • Synthesis of Derivatives : A series of derivatives were synthesized and tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats.
    • Results : Compounds demonstrated significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin.
  • In Vitro Studies : In vitro assays indicated that certain derivatives effectively suppressed the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells.

Table 3: Summary of Biological Studies

Study TypeFindings
In VivoSignificant reduction in edema
In VitroSuppression of iNOS and COX-2 expression
SAR AnalysisIdentification of key functional groups

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity References
Target Compound : 3-Amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide C₁₅H₁₁F₄N₃OS 4-CF₃, 6-CH₃, 2-(4-F-C₆H₄-NHCO) Epac1 inhibition; anti-hypertrophic effects in cardiac models
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide C₂₁H₁₄F₂N₄OS 5-CN, 4-(3-F-C₆H₄), 6-NH₂ Antiplasmodial activity (IC₅₀ = 0.18 μM against Plasmodium falciparum)
3-Amino-N-(4-methoxyphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide C₂₂H₁₆F₃N₃O₂S 4-CF₃, 6-C₆H₅, 2-(4-OCH₃-C₆H₄-NHCO) FOXM1 inhibition (anti-cancer activity; IC₅₀ = 1.2 μM in MDA-MB-231 cells)
3-Amino-N-(3-methylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide C₂₀H₁₄F₃N₃OS₂ 4-CF₃, 6-(thiophen-2-yl), 2-(3-CH₃-C₆H₄-NHCO) Unspecified receptor modulation (structural analog for kinase inhibition studies)
3-Amino-4-phenyl-6-(thiophen-2-yl)-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide C₂₃H₁₅F₃N₂O₂S₂ 4-C₆H₅, 6-(thiophen-2-yl), 2-(4-F-C₆H₄-NHCO) Anti-hypertrophic effects (shared Epac1 target with the target compound)

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group at position 4 enhances metabolic stability and hydrophobic interactions in receptor binding, as seen in the target compound and its analogs . Aryl Modifications: Replacing the 4-fluorophenyl carboxamide with a 4-methoxyphenyl group (as in ) reduces FOXM1 inhibition potency, suggesting electron-donating groups may disrupt target engagement.

Synthetic Yields and Physicochemical Properties: Compounds with bulkier substituents (e.g., 6-phenyl) often require longer reaction times and lower yields (e.g., 37% in vs. 87% in simpler analogs). Melting points for thieno[2,3-b]pyridines generally range between 200–256°C, with the target compound likely exhibiting high thermal stability due to its CF₃ group .

Pharmacological Specificity: The target compound’s 6-methyl and 4-CF₃ substituents differentiate it from antiplasmodial analogs (e.g., ), which prioritize cyano and amino groups for parasite membrane disruption. Shared 4-fluorophenyl carboxamide moieties in both the target compound and highlight this group’s role in cAMP signaling modulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-N-(4-fluorophenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis of thieno[2,3-b]pyridine derivatives typically involves tandem reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. For example, similar compounds are synthesized via regioselective alkylation at sulfur atoms to form thioethers, as demonstrated in the tandem synthesis of 4-alkyl-6-amino-thienopyridine dicarboxamides .
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (e.g., piperidine for Knoevenagel steps). Optimizing stoichiometry of trifluoromethyl-containing precursors is critical due to steric and electronic effects .

Q. How is the crystal structure of this compound characterized, and what intramolecular interactions stabilize its conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For analogous thieno[2,3-b]pyridines, SCXRD reveals intramolecular N–H⋯N hydrogen bonds that stabilize six-membered rings, with dihedral angles between aromatic planes (e.g., 12.8°–86.1°) dictating molecular rigidity . Weak C–H⋯O and C–H⋯π interactions further stabilize crystal packing .
  • Data Interpretation : Mean C–C bond lengths (≈0.004 Å) and R factors (<0.05) validate structural precision. Fluorophenyl groups often exhibit coplanarity with the pyridine core, influencing π-π stacking .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent patterns (e.g., trifluoromethyl splitting). 13C^{13}\text{C} DEPT-135 clarifies quaternary carbons.
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., theoretical 437.44 g/mol vs. observed) .
  • IR : Stretching frequencies for amide (≈1650 cm1^{-1}) and amino (≈3350 cm1^{-1}) groups validate functionalization.
    • Contradiction Management : Discrepancies in NOESY vs. SCXRD data (e.g., rotational barriers) are resolved via DFT calculations .

Advanced Research Questions

Q. How can reaction engineering principles improve synthetic yield and scalability?

  • Methodology :

  • Process Control : Use microreactors for exothermic steps (e.g., trifluoromethylation) to enhance heat/mass transfer.
  • Membrane Technologies : Separate intermediates via nanofiltration to reduce byproduct formation .
  • DoE (Design of Experiments) : Apply Taguchi arrays to optimize variables (e.g., pH, solvent ratio) .
    • Case Study : A 30% yield improvement was achieved for a similar thienopyridine by switching from batch to flow chemistry .

Q. What computational strategies predict the compound’s reactivity and guide synthetic optimization?

  • Methodology :

  • Quantum Chemistry : DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Reaction Path Search : Transition state analysis (IRC) identifies energy barriers for key steps (e.g., cyclization) .
  • Machine Learning : Train models on existing thienopyridine datasets to predict regioselectivity in alkylation .
    • Validation : Computational predictions of trifluoromethyl group orientation matched SCXRD data (<0.1 Å deviation) .

Q. How are structure-activity relationships (SARs) analyzed for this compound’s potential biological activity?

  • Methodology :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC50_{50} values with structural analogs .
  • SAR Drivers : Trifluoromethyl groups enhance lipophilicity (logP >3) and metabolic stability, while fluorophenyl moieties influence target binding (e.g., kinase inhibition) .
  • Contradictions : Discrepancies in activity between analogs (e.g., 4-chloro vs. 4-fluoro substituents) are resolved via molecular docking (AutoDock Vina) to identify steric clashes .

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